molecular formula C13H12N2O4S B14739995 Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy- CAS No. 5797-15-9

Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-

Cat. No.: B14739995
CAS No.: 5797-15-9
M. Wt: 292.31 g/mol
InChI Key: HSQCUMQTQGTEJY-UHFFFAOYSA-N
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Description

Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- is a chemical compound with the molecular formula C13H12N2O3S. It is also known as sulfabenzamide. This compound is characterized by the presence of a benzamide group, an aminophenyl group, a sulfonyl group, and a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- typically involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the substrate from accessing the enzyme, thereby inhibiting its activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, n-[(4-aminophenyl)sulfonyl]-
  • Benzamide, n-[(4-aminophenyl)sulfonyl]-2-methoxy-
  • Benzamide, n-[(4-aminophenyl)sulfonyl]-2-ethoxy-

Uniqueness

Benzamide, n-[(4-aminophenyl)sulfonyl]-2-hydroxy- is unique due to the presence of the hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more effective as an enzyme inhibitor compared to its analogs without the hydroxyl group .

Properties

CAS No.

5797-15-9

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-2-hydroxybenzamide

InChI

InChI=1S/C13H12N2O4S/c14-9-5-7-10(8-6-9)20(18,19)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,14H2,(H,15,17)

InChI Key

HSQCUMQTQGTEJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)O

Origin of Product

United States

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